REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]Cl.[C:10](OCC)(=[O:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12]>C(OCC)C>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][C:10](=[O:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12]
|
Name
|
Mg
|
Quantity
|
0.231 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CCl)C=CC=C1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dropwise to the refluxing reaction mixture
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with 1M aqueous hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The excess of diethyl oxalate was removed by bulb to bulb distillation at room temperature
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (SiO2, 15-20% ethyl acetate in petroleum ether)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)CC(C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |